molecular formula C10H12F3NO2 B6216636 2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol CAS No. 2758006-15-2

2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol

Cat. No.: B6216636
CAS No.: 2758006-15-2
M. Wt: 235.2
InChI Key:
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Description

2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol is an organic compound that features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce various amines .

Scientific Research Applications

2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroethoxy group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with nitromethane to form 2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde, which is then reduced to 2-amino-4-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then reacted with ethylene oxide to form 2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol.", "Starting Materials": [ "4-(2,2,2-trifluoroethoxy)benzaldehyde", "Nitromethane", "Sodium borohydride", "Ethylene oxide", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: React 4-(2,2,2-trifluoroethoxy)benzaldehyde with nitromethane in the presence of sodium borohydride to form 2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde.", "Step 2: Reduce 2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde with sodium borohydride in the presence of hydrochloric acid to form 2-amino-4-(2,2,2-trifluoroethoxy)benzaldehyde.", "Step 3: React 2-amino-4-(2,2,2-trifluoroethoxy)benzaldehyde with ethylene oxide in the presence of sodium hydroxide and water to form 2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol." ] }

CAS No.

2758006-15-2

Molecular Formula

C10H12F3NO2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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